molecular formula C19H19N3O3 B11124421 N-benzyl-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-methylacetamide

N-benzyl-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-methylacetamide

Cat. No.: B11124421
M. Wt: 337.4 g/mol
InChI Key: XUQZVTQKYFQQGD-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-methylacetamide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamine with a diketone to form the benzodiazepine core. This reaction is usually carried out under acidic conditions.

    N-Benzylation: The benzodiazepine core is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the introduction of the N-methylacetamide group. This can be achieved by reacting the N-benzylated benzodiazepine with methylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the benzodiazepine ring.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines in various chemical reactions.

Biology

Biologically, the compound is of interest due to its potential interactions with neurotransmitter receptors. It is used in studies exploring the modulation of GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the brain.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. Research is ongoing to develop new drugs based on this structure with improved efficacy and safety profiles.

Industry

Industrially, the compound and its derivatives are explored for their potential use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact molecular targets and pathways can vary depending on the specific structure of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

N-benzyl-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-methylacetamide is unique due to its specific substitution pattern, which can lead to different pharmacological properties compared to other benzodiazepines. Its structure allows for potential modifications that can enhance its therapeutic effects or reduce side effects.

This compound’s distinct chemical structure and reactivity make it a valuable subject of study in various scientific fields, from chemistry and biology to medicine and industry.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-methylacetamide

InChI

InChI=1S/C19H19N3O3/c1-22(12-13-7-3-2-4-8-13)17(23)11-16-19(25)20-15-10-6-5-9-14(15)18(24)21-16/h2-10,16H,11-12H2,1H3,(H,20,25)(H,21,24)

InChI Key

XUQZVTQKYFQQGD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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